4-Chlorophenethylmagnesium bromide

Descripción general

Descripción

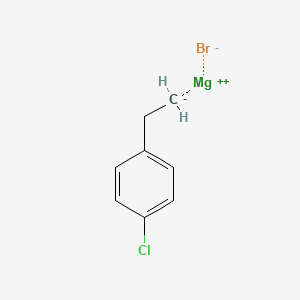

4-Chlorophenethylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. It is widely used in organic synthesis due to its ability to form carbon-carbon bonds. The compound has the molecular formula C8H8BrClMg and is typically used in solution form, often in diethyl ether or tetrahydrofuran.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Chlorophenethylmagnesium bromide is synthesized through the reaction of 4-chlorophenethyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen.

The general reaction is as follows:

4-Chlorophenethyl bromide+Magnesium→4-Chlorophenethylmagnesium bromide

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The product is then typically stored and transported in sealed containers to prevent degradation.

Análisis De Reacciones Químicas

Types of Reactions

4-Chlorophenethylmagnesium bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile and attacks electrophilic carbon atoms in various substrates. Some common types of reactions include:

Addition to Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

Coupling Reactions: Participates in coupling reactions to form carbon-carbon bonds.

Substitution Reactions: Can undergo substitution reactions with halides to form new carbon-carbon bonds.

Common Reagents and Conditions

Solvents: Diethyl ether, tetrahydrofuran.

Reagents: Aldehydes, ketones, halides.

Conditions: Inert atmosphere, low temperatures to moderate temperatures.

Major Products

Alcohols: Formed from the addition to carbonyl compounds.

Coupled Products: Formed from coupling reactions with halides.

Aplicaciones Científicas De Investigación

4-Chlorophenethylmagnesium bromide is extensively used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of fine chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-chlorophenethylmagnesium bromide involves its role as a nucleophile in nucleophilic addition and substitution reactions. The compound donates its electron-rich carbon-magnesium bond to electrophilic carbon atoms in substrates, forming new carbon-carbon bonds. This process is facilitated by the polar nature of the carbon-magnesium bond, which enhances the nucleophilicity of the carbon atom.

Comparación Con Compuestos Similares

4-Chlorophenethylmagnesium bromide can be compared with other Grignard reagents, such as phenylmagnesium bromide and 4-chlorophenylmagnesium bromide. While all these compounds share similar reactivity patterns, this compound is unique due to the presence of the ethyl group, which can influence the steric and electronic properties of the compound.

Similar Compounds

- Phenylmagnesium bromide

- 4-Chlorophenylmagnesium bromide

- 4-Fluorophenylmagnesium bromide

- 4-Methoxyphenylmagnesium bromide

These compounds are used in similar types of reactions but may offer different reactivity and selectivity based on their substituents.

Actividad Biológica

4-Chlorophenethylmagnesium bromide is an organomagnesium compound that has garnered attention in organic synthesis and medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound, with the chemical formula , is a Grignard reagent formed from the reaction of 4-chlorophenyl bromide with magnesium. The compound exhibits both nucleophilic and electrophilic characteristics, making it a versatile reagent in organic synthesis.

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of 4-Chlorophenyl Bromide : This can be achieved through various methods, including bromination of acetanilide or other chlorinated aromatic compounds.

- Formation of the Grignard Reagent : The reaction is conducted in an anhydrous ether solvent, where magnesium is added to the 4-chlorophenyl bromide under controlled conditions to form the Grignard reagent.

Antimicrobial Properties

Research indicates that organomagnesium compounds, including this compound, exhibit antimicrobial activity. A study highlighted that magnesium bromide derivatives demonstrated significant inhibitory effects against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 250 µg/mL |

| This compound | Pseudomonas aeruginosa | 500 µg/mL |

Anticonvulsant Activity

Another area of interest is the anticonvulsant properties of compounds related to this compound. In studies involving various derivatives, certain organomagnesium compounds showed promising anticonvulsant activity against PTZ-induced seizures. Although specific data for this compound is limited, its structural analogs have demonstrated potential in this area .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several organomagnesium compounds, including this compound. The results indicated that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria at varying concentrations. The study emphasized the importance of substituent groups on the aromatic ring in modulating biological activity .

Anticonvulsant Screening

In another case study focusing on anticonvulsant screening, researchers synthesized several derivatives of Grignard reagents and tested their efficacy in animal models. While direct data on this compound was not provided, related compounds exhibited significant anticonvulsant effects, suggesting a similar potential for this compound .

Propiedades

IUPAC Name |

magnesium;1-chloro-4-ethylbenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl.BrH.Mg/c1-2-7-3-5-8(9)6-4-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDUMBMHHUTCLK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC1=CC=C(C=C1)Cl.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.